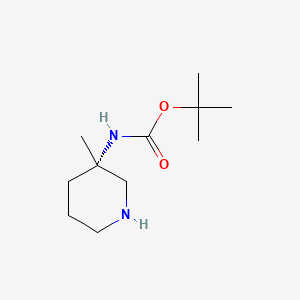
2C-TFM 盐酸盐
描述
2C-TFM(盐酸盐),又称2-[2,5-二甲氧基-4-(三氟甲基)苯基]乙胺,是一种属于2C家族的精神类苯乙胺。它首次在David E. Nichols的实验室中合成。 该化合物以其强效的致幻和迷幻作用而闻名,这些作用归因于其对大脑中血清素受体的作用 .
科学研究应用
2C-TFM(盐酸盐)在科学研究中有多种应用:
化学: 用作分析化学中用于鉴定和定量苯乙胺的参考标准。
生物学: 研究其对血清素受体的影响及其作为理解神经传递工具的潜力。
医学: 研究其在治疗抑郁症和焦虑症等精神疾病方面的潜在治疗效果。
作用机制
2C-TFM(盐酸盐)的主要作用机制涉及其与血清素受体,特别是5-HT2A和5-HT2C受体的相互作用。它在这些受体上起激动剂作用,导致神经传递改变,并产生典型的致幻作用。 与其他苯乙胺相比,三氟甲基增强了其结合亲和力和效力 .
生化分析
Biochemical Properties
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride interacts with the serotonin (5-HT) receptor subtypes 5-HT 2A and 5-HT 2C . The nature of these interactions is characterized by the compound’s ability to displace radiolabelled ketanserin from 5-HT 2A/C receptors .
Cellular Effects
The cellular effects of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride are primarily mediated through its action on the 5-HT 2A and 5-HT 2C receptors . This interaction influences cell function, including impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride is likely to result from its action as a 5-HT 2A serotonin receptor agonist in the brain . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
准备方法
合成路线和反应条件: 2C-TFM(盐酸盐)的合成通常包括以下步骤:
起始原料: 合成以2,5-二甲氧基苯甲醛为起始原料。
中间体的形成: 苯甲醛与三氟甲基溴化镁进行格氏反应,形成2,5-二甲氧基-4-(三氟甲基)苯甲醇。
氧化: 然后将苯甲醇氧化,形成2,5-二甲氧基-4-(三氟甲基)苯甲醛。
还原胺化: 苯甲醛与乙胺进行还原胺化,形成2,5-二甲氧基-4-(三氟甲基)苯乙胺。
盐酸盐的形成: 最后,通过用盐酸处理苯乙胺将其转化为其盐酸盐.
工业生产方法: 虽然2C-TFM(盐酸盐)的具体工业生产方法尚未广泛记录,但总体方法涉及对实验室合成进行适当的改进,以确保安全、效率和纯度。 这可能包括使用连续流动反应器和先进的纯化技术,例如重结晶和色谱法 .
化学反应分析
反应类型: 2C-TFM(盐酸盐)可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醌。
还原: 硝基(如果存在)可以被还原为胺。
取代: 三氟甲基可以参与亲核芳香取代反应.
常见试剂和条件:
氧化: 在酸性条件下,如高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳催化氢化或使用氯化亚锡进行化学还原。
主要产物:
氧化: 形成醌。
还原: 形成胺。
取代: 形成取代的苯乙胺.
相似化合物的比较
2C-TFM(盐酸盐)在2C家族中是独特的,因为其三氟甲基取代,这显着增加了其效力。类似的化合物包括:
2C-B(4-溴-2,5-二甲氧基苯乙胺): 以其中等程度的致幻作用而闻名。
2C-I(4-碘-2,5-二甲氧基苯乙胺): 以其视觉和听觉幻觉而闻名。
2C-E(4-乙基-2,5-二甲氧基苯乙胺): 以其强烈而持久的迷幻作用而闻名
属性
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYDXSVFVEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159277-13-1 | |
| Record name | 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









